molecular formula C11H9F3N2O B8505525 2-Cyano-N-(3-(trifluoromethyl)benzyl)acetamide

2-Cyano-N-(3-(trifluoromethyl)benzyl)acetamide

Cat. No. B8505525
M. Wt: 242.20 g/mol
InChI Key: YFFQKFFDJHJEKV-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

Cyanoacetic acid (297.0 mg, 3.5 mmol), N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (1.34 g, 7.0 mmol), 1-hydroxybenzotriazole hydrate (641.0 mg, 4.2 mmol) and DIPEA (1.8 g, 14.0 mmol) and 3-(trifluoromethyl)benzylamine (611.0 mg, 3.5 mmol) were suspended in THF. The mixture was heated to 60° for 18 h. Water was added to the mixture and the product extracted with EtOAc, dried over MgSO4 and concentrated. The crude product was purified by flash chromatography, CH2Cl2/MeOH 98:2, yielding 430.0 mg (51%) of the title compound.
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
641 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.8 g
Type
reactant
Reaction Step Four
Quantity
611 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=O)#[N:2].Cl.CN(C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.CCN(C(C)C)C(C)C.[F:39][C:40]([F:50])([F:49])[C:41]1[CH:42]=[C:43]([CH:46]=[CH:47][CH:48]=1)[CH2:44][NH2:45]>C1COCC1.O>[C:1]([CH2:3][C:4]([NH:45][CH2:44][C:43]1[CH:46]=[CH:47][CH:48]=[C:41]([C:40]([F:39])([F:49])[F:50])[CH:42]=1)=[O:6])#[N:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
297 mg
Type
reactant
Smiles
C(#N)CC(=O)O
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
641 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Four
Name
Quantity
1.8 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
611 mg
Type
reactant
Smiles
FC(C=1C=C(CN)C=CC1)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography, CH2Cl2/MeOH 98:2

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)NCC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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